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Compound of Interest |

Compound Name: 3-(Hydroxymethyl)pyrrolidin-2-one
CAS No.: 76220-94-5
Cat. No.: B2831808

Get Quote

3-(Hydroxymethyl)pyrrolidin-2-one, identified by CAS number 76220-94-5, is a deceptively
simple heterocyclic compound that represents a cornerstone in modern medicinal chemistry.[1]
[2] As a substituted y-lactam, its true value lies in the chiral center at the C3 position and the
synthetically versatile hydroxymethyl group. This combination makes it a privileged scaffold—a
molecular framework that is repeatedly found in successful drugs and biologically active
molecules.[3] The pyrrolidine ring is a key structural motif in numerous natural products and
pharmaceuticals, prized for its ability to introduce conformational rigidity and explore three-
dimensional chemical space, which is critical for precise target engagement.[4][5]

This guide provides an in-depth exploration of 3-(hydroxymethyl)pyrrolidin-2-one, moving
from its fundamental properties and synthesis to its critical applications as a chiral building
block in drug discovery, with a particular focus on neuroactive compounds. We will dissect
detailed experimental protocols, explain the rationale behind methodological choices, and
contextualize the compound's role in the development of targeted therapeutics.

Core Physicochemical & Structural Characteristics
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A comprehensive understanding of a molecule's physical properties is the foundation of its

application in research and development. These parameters govern solubility, reactivity, and

handling, dictating the design of synthetic routes and formulation strategies.

Property Value Source
CAS Number 76220-94-5 [1]
Molecular Formula CsHsNO2 [6]
Molecular Weight 115.13 g/mol [6]
3-(hydroxymethyl)pyrrolidin-2-
IUPAC Name (hydroxymethyhpy [6]
one
3-(Hydroxymethyl)-2-
Synonyms (Hy Y ¥ [1]

pyrrolidinone

Predicted XlogP

-0.5

[6]

Predicted pKa

14.35+0.10

[7]

Appearance

White to yellow crystalline

powder or flakes

[7]

Storage

Sealed in a dry environment at

room temperature

[1]

Enantioselective Synthesis: A Chemoenzymatic

Approach

The biological activity of chiral molecules is often enantiomer-specific. Therefore, controlling

stereochemistry during synthesis is not merely an academic exercise but a critical necessity in

drug development. Chemoenzymatic methods are particularly powerful, leveraging the

exquisite selectivity of enzymes to achieve high enantiomeric purity under mild conditions that

preserve sensitive functional groups.[8]

The following workflow outlines an efficient and practical enantioselective synthesis of 3-

hydroxy-substituted lactams, which is a validated pathway for producing chiral precursors like

3-(hydroxymethyl)pyrrolidin-2-one.[8] The key step is the enzymatic resolution of a racemic
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acetate precursor, a process that capitalizes on the enzyme's ability to selectively hydrolyze
one enantiomer over the other.

Experimental Protocol: Lipase-Mediated
Enantioselective Synthesis

This protocol is adapted from established chemoenzymatic resolution procedures.[8] The
causality behind this choice rests on the high enantiomeric excess (>99%) achievable with
lipases like '"Amano’ PS-C from Pseudomonas cepacia, offering a more efficient and scalable
alternative to laborious classical resolutions.

Step 1: Synthesis of Racemic 3-Acetoxy-2-pyrrolidinone

e To a solution of racemic 3-hydroxy-2-pyrrolidinone (1 equivalent) in dichloromethane, add
acetic anhydride (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine
(DMAP).

 Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin
Layer Chromatography (TLC).

» Upon completion, quench the reaction with saturated sodium bicarbonate solution and
extract the product with dichloromethane.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the racemic acetate.

Step 2: Enzymatic Resolution via Alcoholysis

e Suspend the racemic 3-acetoxy-2-pyrrolidinone (1 equivalent) in a suitable organic solvent
such as tetrahydrofuran (THF). Rationale: THF provides a good balance of substrate
solubility and enzyme activity.[8]

e Add immobilized Pseudomonas cepacia lipase ((Amano' PS-C, ~50% by weight of the
substrate) and n-butanol (3 equivalents).

 Incubate the suspension at a controlled temperature (e.g., 45°C) with gentle agitation.
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» Monitor the reaction progress by chiral HPLC to track the conversion and enantiomeric
excess (ee) of the remaining acetate and the formed alcohol. The reaction is typically
stopped at ~50% conversion to maximize the ee of both components.

o Once the target conversion is reached, filter off the immobilized enzyme (which can be

washed and reused).
o Concentrate the filtrate under reduced pressure.
Step 3: Separation and Hydrolysis

o Separate the unreacted (S)-3-acetoxy-2-pyrrolidinone from the product, (R)-3-hydroxy-2-
pyrrolidinone, using silica gel column chromatography.

» To obtain the (S)-enantiomer of the final product, hydrolyze the separated (S)-3-acetoxy-2-
pyrrolidinone using a mild base like potassium carbonate (K2COs) in methanol.

» Purify the resulting (S)-3-hydroxy-2-pyrrolidinone by column chromatography to yield the
final, enantiomerically pure product.

Synthesis Workflow Diagram
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Chemoenzymatic Synthesis Workflow
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NMDA Receptor Modulation by a Pyrrolidinone Derivative
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Caption: NMDA receptor antagonism by a 3-substituted pyrrolidinone.

Analytical Characterization

Rigorous analytical chemistry is essential for verifying the identity, purity, and structure of a
synthesized compound. For 3-(hydroxymethyl)pyrrolidin-2-one, a combination of
spectroscopic and chromatographic methods provides a complete profile.
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Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the
structure of organic molecules in solution. A standard *H NMR spectrum provides definitive
evidence of the compound's identity.

o Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. Rationale: DMSO-ds is
often preferred for its ability to dissolve polar compounds and to clearly show exchangeable
protons like those in OH and NH groups.

e Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Shim the
magnetic field to ensure homogeneity.

e Acquisition: Acquire a standard *H NMR spectrum. Typical parameters include a 90° pulse
angle, a relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.

» Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phase correction, and baseline correction.

e Interpretation of Expected *H NMR Spectrum (in CDCls):

o 0 ~6.0-6.5 ppm (broad singlet, 1H): This signal corresponds to the amide proton (-NH-). Its
broadness is due to quadrupole broadening and chemical exchange.

o 0 ~4.3-4.4 ppm (multiplet, 1H): This complex signal arises from the proton at the C3 chiral
center (-CH-CH20H).

o 0 ~3.3-3.5 ppm (triplet, 2H): These are the protons on the C5 carbon, adjacent to the
amide nitrogen (-CH2-NH-).

o 0 ~3.6-3.8 ppm (multiplet, 2H): This signal represents the two diastereotopic protons of the
hydroxymethyl group (-CH20H).

o 0 ~2.0-2.4 ppm (multiplet, 2H): This corresponds to the protons on the C4 carbon of the
pyrrolidine ring (-CH2-CHz-).
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o Variable ppm (broad singlet, 1H): The hydroxyl proton (-OH) signal can appear over a wide
range and is often broad due to exchange.

Other Key Analytical Techniques:

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion
corresponding to [M+H]* at m/z 116.07, confirming the molecular weight. [6]* Infrared (IR)
Spectroscopy: Key vibrational bands would include a strong, broad absorption around 3300-
3400 cm~1 (O-H and N-H stretching) and a sharp, strong absorption around 1680 cm~t (C=0
amide carbonyl stretching).

o Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the
enantiomeric purity (ee%) of the final product using a suitable chiral stationary phase.

Safety and Handling

While specific toxicity data for 3-(hydroxymethyl)pyrrolidin-2-one is limited, data from closely
related pyrrolidinone derivatives suggest appropriate precautions should be taken.

o GHS Hazard Classification (Anticipated): Based on analogs, the compound may cause skin
irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9]
[10]* Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated
fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves. *
Handling: Avoid inhalation of dust and contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Outlook

3-(Hydroxymethyl)pyrrolidin-2-one is more than a simple chemical reagent; it is an enabling
tool for innovation in drug discovery. Its value as a chiral building block is firmly established,
providing a reliable and versatile starting point for the synthesis of complex, stereochemically
defined molecules. The demonstrated success of pyrrolidinone-based scaffolds in targeting
complex systems like the NMDA receptor highlights the immense potential that remains to be
unlocked.
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Future research will likely focus on incorporating this scaffold into novel drug discovery
campaigns, such as the development of PROTACSs or covalent inhibitors, where its defined
three-dimensional structure can be exploited for high-potency and selective target binding.
[11]As synthetic methodologies continue to advance, the accessibility and application of this
strategic chiral intermediate will undoubtedly expand, paving the way for the next generation of
therapeutics.

References

o Kamal, A., et al. (2001). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-
pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 12(15), 2207-2213.
Available at: [Link]

e Singh, L., et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit
distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-
aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative.
Proceedings of the National Academy of Sciences, 87(1), 347-351. Available at: [Link]

e PubChem. (n.d.). 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one. National Center for
Biotechnology Information. Retrieved from: [Link]

e PubChem. (n.d.). 3-Hydroxy-1-methylpyrrolidin-2-one. National Center for Biotechnology
Information. Retrieved from: [Link]

e Li, Z., etal. (2024). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and
Glycals Enabled by Cobalt Catalysis. ACS Catalysis, 14(5), 3329-3336. Available at: [Link]

e Leeson, P. D, et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one)
exhibit distinct central nervous system effects. PubMed. Retrieved from: [Link]

o Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-
Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11),
11158. Available at: [Link]

¢ Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from: [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7812602/
https://doi.org/10.1016/S0957-4166(01)00382-X
https://www.pnas.org/doi/10.1073/pnas.87.1.347
https://pubchem.ncbi.nlm.nih.gov/compound/535874
https://pubchem.ncbi.nlm.nih.gov/compound/10313118
https://pubs.acs.org/doi/10.1021/acscatal.4c00275
https://pubmed.ncbi.nlm.nih.gov/2153979/
https://www.mdpi.com/1422-0067/25/11/11158
https://www.organic-chemistry.org/synthesis/heterocycles/lactams/pyrrolinones.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2831808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

D'Andrea, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel
Biologically Active Compounds. Molecules, 26(16), 4835. Available at: [Link]

Wikipedia. (n.d.). HA-966. Retrieved from: [Link]

Le, T. H., et al. (2019). Synthesis and structural determination of pyrrolidine-2,3-dione
derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. Vietnam
Journal of Chemistry, 57(4), 453-458. Available at: [Link]

University of Kentucky. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof.
UKnowledge. Retrieved from: [Link]

Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
Retrieved from: [Link]

PubChemLite. (n.d.). 3-(hydroxymethyl)pyrrolidin-2-one. Retrieved from: [Link]

LookChem. (n.d.). Cas 76220-94-5, 3-(hydroxyMethyl)pyrrolidin-2-one. Retrieved from:
[Link]

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. Available at:
[Link]

Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
Frontiers in Chemistry, 11, 1247900. Available at: [Link]

Mohamadabad, P. H., et al. (2025). Synthesis of poly(itaconic acid) and its application for
synthesis of pyrrolinones as a reusable homogeneous catalyst. Journal of the Serbian
Chemical Society. Available at: [Link]

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by
Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines.
Journal of the American Chemical Society, 134(11), 4941-4954. Available at: [Link]

da Silva, A. B. F,, et al. (2017). Drug/Lead Compound Hydroxymethylation as a Simple
Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 22(1),
112. Available at: [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.mdpi.com/1420-3049/26/16/4835
https://en.wikipedia.org/wiki/HA-966
https://vjc.ac.vn/index.php/vjc/article/view/13769
https://uknowledge.uky.edu/cgi/viewcontent.cgi?article=1671&context=ps_patents
https://mappingignorance.org/2017/01/26/new-path-enantioselective-substituted-pyrrolidines/
https://www.benchchem.com/product/b2831808/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-chiral-scaffold
https://pubchemlite.deepchem.io/compound/12698981
https://www.benchchem.com/product/b2831808/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-a-chiral-scaffold
https://www.lookchem.com/cas-762/76220-94-5.html
https://doi.org/10.1016/S0140-6736(01)06890-8
https://www.frontiersin.org/articles/10.3389/fchem.2023.1247900
https://www.shd.org.rs/JSCS/Vol90/No9/5-JSCS-D-24-00139.pdf
https://pubs.acs.org/doi/10.1021/ja210981a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155257/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2831808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ResearchGate. (n.d.). Conversion of itaconic acid to 3- and 4-methyl-2-pyrrolidone.
Retrieved from: [Link]

Bagryanskaya, E. G., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of
Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-
oxyl. Molecules, 29(3), 570. Available at: [Link]

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from: [Link]

Cox, J. M., et al. (2016). The discovery of novel 5,6,5- and 5,5,6-tricyclic pyrrolidines as
potent and selective DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11),
2653-2657. Available at: [Link]

MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline
Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from: [Link]

Chem, P. S., et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor
Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience,
13(9), 1346-1363. Available at: [Link]

FDA. (2011). Method of analysis N—methyl-2-pyrrolidone. Retrieved from: [Link]

G. S. C. Trovisco, et al. (2016). Recent applications of click chemistry in drug discovery.
Expert Opinion on Drug Discovery, 11(8), 785-798. Available at: [Link]

Assured Bio Labs. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Retrieved from:
[Link]

ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination
of 2-pyrrolidinone residue. Retrieved from: [Link]

Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility,
and Physicochemical Properties in the bRo5 Chemical Space. ChemMedChem, 16(1), 47-
60. Available at: [Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/figure/Conversion-of-itaconic-acid-to-3-and-4-methyl-2-pyrrolidone-with-several-commercial_fig1_328906757
https://www.mdpi.com/1420-3049/29/3/570
https://www.organic-chemistry.org/synthesis/heterocycles/amines/pyrrolidines.shtm
https://doi.org/10.1016/j.bmcl.2016.04.020
https://www.mdpi.com/1420-3049/29/3/570
https://pubs.acs.org/doi/10.1021/acschemneuro.2c00030
https://www.fda.gov/media/81938/download
https://pubmed.ncbi.nlm.nih.gov/27267923/
https://assuredbio.com/analytical-guide/method-1302
https://www.researchgate.net/publication/280946227_Validated_hydrophilic_interaction_LC-MSMS_method_for_determination_of_2-pyrrolidinone_residue_Applied_to_a_depletion_study_of_2-pyrrolidinone_in_swine_liver
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891583/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2831808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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